molecular formula C9H9FN2O4 B13573279 Ethyl 2-amino-5-fluoro-3-nitrobenzoate

Ethyl 2-amino-5-fluoro-3-nitrobenzoate

Katalognummer: B13573279
Molekulargewicht: 228.18 g/mol
InChI-Schlüssel: LJGKLIIAYZKJNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluoro substituent, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-fluoro-3-nitrobenzoate typically involves a multi-step process:

    Amination: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: Ethyl 2-amino-5-fluoro-3-aminobenzoate.

    Substitution: Ethyl 2-amino-5-methoxy-3-nitrobenzoate.

    Oxidation: Ethyl 2-nitroso-5-fluoro-3-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-5-fluoro-3-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-5-fluoro-3-nitrobenzoate involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.

    Pathways Involved: It may modulate biochemical pathways related to inflammation and microbial growth through its nitro and amino groups.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-5-fluoro-3-nitrobenzoate can be compared with other similar compounds:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-5-chloro-3-nitrobenzoate: Similar structure but with a chloro substituent instead of a fluoro substituent.

    Ethyl 2-amino-5-nitrobenzoate: Lacks the fluoro substituent, making it less reactive in certain chemical reactions.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further investigation in biological and medicinal chemistry.

Eigenschaften

Molekularformel

C9H9FN2O4

Molekulargewicht

228.18 g/mol

IUPAC-Name

ethyl 2-amino-5-fluoro-3-nitrobenzoate

InChI

InChI=1S/C9H9FN2O4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2,11H2,1H3

InChI-Schlüssel

LJGKLIIAYZKJNV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.